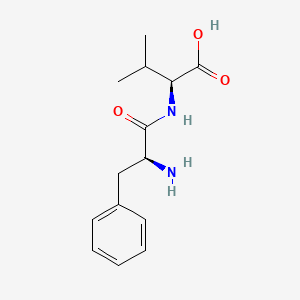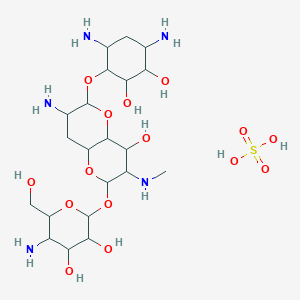
Polycaprolactone diol
概要
説明
Polycaprolactone diol (PCL-diol) is a biodegradable, ε-caprolactone-based polymer . It is used in biomedical research applications . Due to the synthetic method used, this material features two terminal hydroxyl units, allowing it to be readily functionalized or used in the synthesis of more complex polymers .
Synthesis Analysis
PCL-diol is formed by ring-opening polymerization of ε-caprolactone (ε-CL) monomer under the action of initiator and catalyst . ε-CL monomer can undergo addition reactions with many functional groups, such as hydroxyl (–OH) and amino (–NH 2), without destroying the structure of the functional group or generating by-products . Hydroquinone bis (2-hydroxyethyl) ether (HQEE) is used as the initiator for the synthesis of PCL diol .Molecular Structure Analysis
The structure and molecular weight of PCL diol are characterized by Fourier transform infrared spectroscopy, gel-permeation chromatography, and hydroxyl value titration .Chemical Reactions Analysis
The polyurethane acrylate (PUA) is prepared with the self-made PCL diol . Then, PUA is used to prepare the ultraviolet curable coatings . The UV curing coating film had the optimal performance with a hardness of 3H, flexibility of 1.5 mm, abrasion resistance of 0.028 g −1, and adhesion of grade 1 .Physical And Chemical Properties Analysis
Polycaprolactone exhibits a relatively low melting point (around 60°C) and a glass transition temperature that’s below room temperature . The viscosities of twelve resins decreased by 10 times and became printable after adding 30% of PEGDA .科学的研究の応用
Biodegradable Thin Films
PCL-diol has been used in the development of biodegradable thin films . These films are based on a blend of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and PCL-diol, developed using the solution casting method . The increase in PCL-diol in blend composition enhances the film-forming ability of PHBV and the wettability along with the decrease in the roughness of the resulting materials .
Bio-based Polyurethane
PCL-diol is used in the synthesis of bio-based polyurethanes . These polyurethanes contain PCL-diol and hydroxyl telechelic natural rubber (HTNR) as the soft segment . The derived polyurethanes demonstrate excellent mechanical properties, which depend on their chemical composition .
Wastewater Treatment
Polycaprolactone has been used in wastewater treatment and has been shown to inhibit the growth of various biological entities .
Biocompatible Poly (ester urethane)urea (PEUU)
PCL-diol is used to prepare biocompatible poly (ester urethane)urea (PEUU) . This is a type of polyurethane thermoplastic polymer.
Bioderadable and Bioresorbable Polycaprolactone
PCL-diol is used as a precursor to biodegradable and bioresorbable polycaprolactone .
Polymerization of Methyl Methacrylate (MMA)
PCL-diol, in combination with polytetrahydrofuran diol (PTHF-diol) and ceric ammonium nitrate, may be used to initiate the polymerization of methyl methacrylate (MMA) .
Safety And Hazards
Polycaprolactone diol may cause skin, eye, and respiratory tract irritation . It may be harmful if inhaled or swallowed . It is recommended to rinse immediately with plenty of water in case of eye contact, and to wash off immediately with plenty of water for at least 15 minutes in case of skin contact .
将来の方向性
Polycaprolactone diol has been widely used in the fields of polyurethane elastomers, coatings, and adhesives . With the increasing attention to environmental issues on a global scale, coatings are facing huge challenges . Ultraviolet (UV) curing technology has the characteristics of fast curing at room temperature, no volatile organic compounds, high efficiency, and adaptability to many substrates . It can be widely used in high-tech industrial fields such as metal coatings, protective coatings, and electronic packaging coatings .
特性
IUPAC Name |
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c17-9-5-1-3-7-15(19)22-13-11-21-12-14-23-16(20)8-4-2-6-10-18/h17-18H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUNWRVHLLQLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCOC(=O)CCCCCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50327-24-7 | |
| Details | Compound: Polycaprolactone SRU diethylene glycol diester | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50327-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201247932 | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57529352 | |
CAS RN |
36890-68-3, 50327-24-7 | |
| Record name | 2-Oxepanone, polymer with 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ε-Caprolactone, oligomeric reaction products with 2,2'-oxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of polycaprolactone diol?
A1: PCL diol doesn't have a fixed molecular formula or weight as it is a polymer. Its structure consists of repeating units derived from the ring-opening polymerization of ε-caprolactone. The molecular weight of PCL diol can vary depending on the polymerization conditions and the desired properties. []
Q2: Which spectroscopic techniques are commonly used to characterize PCL diol?
A2: Common techniques include Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). FTIR helps identify functional groups such as the ester linkages in PCL diol, while NMR provides information about the polymer's structure and composition. [, , ] , ,
Q3: How is the molecular weight of PCL diol determined?
A3: Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weight distribution of polymers like PCL diol. [, ] ,
Q4: What are the advantages of using PCL diol in biomedical applications?
A4: PCL diol is biocompatible, biodegradable, and exhibits good mechanical properties making it suitable for various biomedical applications. [, ] ,
Q5: How does the molecular weight of PCL diol affect its degradation rate?
A5: Generally, higher molecular weight PCL diol degrades slower than lower molecular weight PCL diol due to the lower concentration of hydrolysable ester bonds per unit mass. [, ] ,
Q6: What is the impact of incorporating PCL diol into polyurethane formulations?
A6: PCL diol is commonly used as a soft segment in polyurethane formulations. This incorporation can enhance the flexibility, biodegradability, and biocompatibility of the resulting polyurethane. [, , ] , ,
Q7: How does PCL diol influence the mechanical properties of polyurethanes?
A7: The molecular weight and concentration of PCL diol significantly influence the mechanical properties of polyurethanes. Higher PCL diol content generally leads to decreased tensile strength and increased elongation at break, resulting in a more flexible material. [, ] , ]
Q8: Is PCL diol biodegradable?
A8: Yes, PCL diol is biodegradable. It degrades hydrolytically, breaking down into non-toxic products, making it a favorable material for various environmentally friendly applications. [, ] , ]
Q9: What factors influence the biodegradation rate of PCL diol-based materials?
A9: Factors such as molecular weight, crystallinity, morphology, and environmental conditions (e.g., pH, temperature, presence of enzymes) can influence the biodegradation rate. [, ] , ]
Q10: What are the environmental benefits of using biodegradable polymers like PCL diol?
A10: Biodegradable polymers offer a sustainable alternative to conventional polymers, reducing plastic waste accumulation and mitigating the environmental hazards associated with plastic pollution. [, ]
Q11: What are the common applications of PCL diol?
A11: PCL diol finds applications in various fields such as: * Biomaterials: Tissue engineering scaffolds, drug delivery systems, sutures, and implants. [, , ] , , ] * Coatings: Waterborne polyurethane coatings with enhanced flexibility and water resistance. [, ] , ] * Adhesives: Waterborne polyurethane adhesives for packaging and other applications. [] ]
Q12: How is PCL diol used in drug delivery systems?
A12: PCL diol can be formulated into nanoparticles, microspheres, or hydrogels for controlled drug release applications. Its biodegradability allows for controlled release of encapsulated drugs over time. [, ] , ]
Q13: What are some current research areas focusing on PCL diol?
A13: Current research focuses on: * Improving the mechanical properties and degradation profiles of PCL diol-based materials. [] * Developing novel PCL diol-based nanocomposites for enhanced functionality. [] * Exploring the use of PCL diol in regenerative medicine and other biomedical applications. []
Q14: What are the future prospects for PCL diol in material science?
A14: PCL diol holds significant promise in the development of sustainable and biocompatible materials. Its versatility and tunable properties make it an attractive candidate for various applications in biomedicine, packaging, and beyond. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

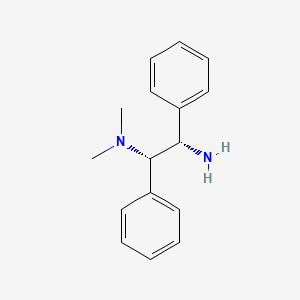



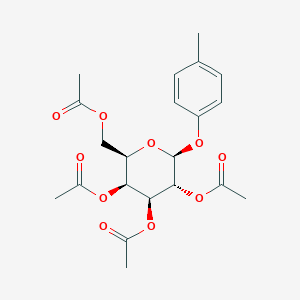
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
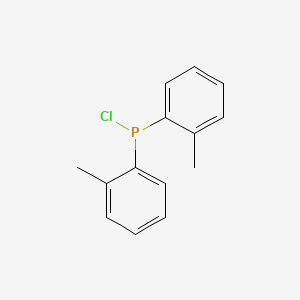
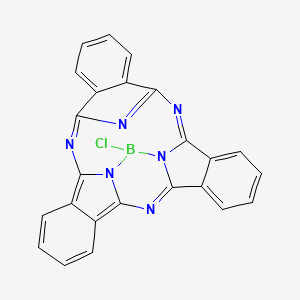
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)
